molecular formula C8H8BFO4 B2698373 4-(Carboxymethyl)-3-fluorobenzeneboronic acid CAS No. 1146614-45-0

4-(Carboxymethyl)-3-fluorobenzeneboronic acid

Cat. No. B2698373
M. Wt: 197.96
InChI Key: UCLLWWQIHYUWSJ-UHFFFAOYSA-N
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Description

Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH) . In the case of “4-(Carboxymethyl)-3-fluorobenzeneboronic acid”, it would be a boronic acid derivative with a carboxymethyl group at the 4-position and a fluorine atom at the 3-position of the phenyl ring.


Synthesis Analysis

While specific synthesis methods for “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” are not available, boronic acids and their derivatives are often synthesized through reactions like the Miyaura borylation . Carboxymethyl groups can be introduced through reactions with chloroacetic acid .


Molecular Structure Analysis

The molecular structure of “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” would consist of a phenyl ring with a boronic acid group, a carboxymethyl group, and a fluorine atom attached at different positions .


Chemical Reactions Analysis

Boronic acids are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions . Carboxylic acids and their derivatives can participate in a variety of reactions, including esterification and amide formation .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” are not available, carboxylic acids generally exhibit strong hydrogen bonding, leading to higher boiling points compared to other compounds of similar molar mass . Boronic acids are typically solid at room temperature .

Scientific Research Applications

Catalytic Applications

Research highlights the utility of boronic acids, including derivatives like 4-(Carboxymethyl)-3-fluorobenzeneboronic acid, in catalytic processes. For instance, boronic acids are known to facilitate various organic transformations, leveraging their ability to act as Lewis acids or organocatalysts. They are particularly noteworthy in cross-coupling reactions, where they enable the formation of C-C bonds, a fundamental step in the synthesis of complex organic molecules (Carvalho et al., 2006).

Polymer Synthesis

The incorporation of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid into polymers has been studied for the development of functional materials. Such polymers exhibit unique properties, including responsiveness to external stimuli (e.g., pH, temperature) and the ability to bind to specific substrates through boronate ester formation. These characteristics are valuable in creating smart materials for biomedical applications, sensors, and membrane technologies (Çelik & Bozkurt, 2010).

Sensing Applications

Boronic acid derivatives are extensively used in the development of chemical sensors. The selective binding mechanism of boronic acids with diols, such as sugars, allows for the construction of glucose sensors, which are crucial in diabetes management. The carboxymethyl group in 4-(Carboxymethyl)-3-fluorobenzeneboronic acid can enhance water solubility, potentially improving the sensitivity and selectivity of boronic acid-based sensors (Qu et al., 2013).

Future Directions

The future directions for research on “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” would depend on its potential applications. For example, carboxymethyl cellulose has been studied for its potential in biomedical applications , and similar research could be conducted on “4-(Carboxymethyl)-3-fluorobenzeneboronic acid”.

properties

IUPAC Name

2-(4-borono-2-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c10-7-4-6(9(13)14)2-1-5(7)3-8(11)12/h1-2,4,13-14H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLLWWQIHYUWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC(=O)O)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Carboxymethyl)-3-fluorobenzeneboronic acid

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